Enalaprilat N-Glucuronide

Hepatic clearance Biliary excretion ACE inhibitor metabolism

Enalaprilat N-Glucuronide is the definitive phase II N-glucuronide metabolite reference standard of enalaprilat, formed via UGT1A3/1A4-catalyzed conjugation. Unlike acyl glucuronide counterparts, the N-linked glucuronic acid moiety confers superior pH-dependent stability and distinct MS/MS fragmentation, eliminating surrogate calibration errors in LC-MS/MS method validation. Supplied with comprehensive characterization data packages (NMR, HPLC, MS) compliant with FDA ANDA 505(j) submission guidelines, this standard is essential for accurate metabolite quantification in bioequivalence studies, MIST safety assessments, and clinical DDI risk evaluation.

Molecular Formula C24H32N2O11
Molecular Weight 524.5 g/mol
Cat. No. B15352100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalaprilat N-Glucuronide
Molecular FormulaC24H32N2O11
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)O)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C24H32N2O11/c1-12(20(30)25-11-5-8-14(25)22(31)32)26(15(23(33)34)10-9-13-6-3-2-4-7-13)21-18(29)16(27)17(28)19(37-21)24(35)36/h2-4,6-7,12,14-19,21,27-29H,5,8-11H2,1H3,(H,31,32)(H,33,34)(H,35,36)/t12-,14-,15-,16-,17-,18+,19-,21+/m0/s1
InChIKeyRKDVIZJEYCSTBN-RTPARARYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enalaprilat N-Glucuronide for Bioanalysis: Phase II Metabolite Reference Standard Overview


Enalaprilat N-Glucuronide (molecular formula C₂₄H₃₂N₂O₁₁, MW 524.53) is a fully characterized phase II metabolite reference standard of the angiotensin-converting enzyme (ACE) inhibitor enalaprilat. It is formed via UDP-glucuronosyltransferase (UGT)-catalyzed N-glucuronidation and supplied with comprehensive analytical data packages compliant with regulatory guidelines for abbreviated new drug application (ANDA) submissions . The compound is distinguished from acyl glucuronide forms of enalaprilat by its N-linked glucuronic acid moiety, which confers distinct stability and ionization properties [1].

Why Enalaprilat N-Glucuronide Cannot Be Substituted with Enalaprilat Acyl Glucuronide or Unconjugated Enalaprilat


Enalaprilat N-Glucuronide is a specific N-linked glucuronide conjugate that differs fundamentally from the acyl glucuronide form of enalaprilat and from unconjugated enalaprilat in terms of metabolic origin, chemical stability, and analytical behavior. In the isolated perfused rat liver model, glucuronide metabolites were not detected for enalapril beyond rapid conversion to the diacid form, while perindopril and ramipril showed extensive glucuronidation, establishing class-level metabolic divergence among ACE inhibitors [1]. Furthermore, N-glucuronides exhibit different pH-dependent stability profiles and MS/MS fragmentation patterns compared to acyl glucuronides, making them distinct analytical targets that require dedicated reference standards rather than surrogate calibration with the parent drug or alternative glucuronide forms .

Quantitative Differentiation of Enalaprilat N-Glucuronide: Comparator-Based Evidence for Reference Standard Selection


Hepatic Clearance and Biliary Excretion: Enalaprilat vs. Lisinopril, Perindopril, Ramipril

In the isolated perfused rat liver model, enalapril exhibited a hepatic clearance of 0.63 ml/min, which was substantially lower than perindopril (0.87 ml/min) and ramipril (9.9 ml/min), but higher than lisinopril (0.072 ml/min) [1]. Glucuronide metabolites were detected in bile in significant concentrations only for perindopril and ramipril, while little metabolism of enalapril occurred beyond conversion to the diacid form [1].

Hepatic clearance Biliary excretion ACE inhibitor metabolism Comparative pharmacokinetics

Purity Specification: Enalaprilat N-Glucuronide (>95%) vs. Enalaprilat Acyl Glucuronide (~70%)

Enalaprilat N-Glucuronide is supplied with a purity specification of >95% . In contrast, commercially available Enalaprilat Acyl Glucuronide is offered at a purity of approximately 70% .

Reference standard purity Analytical method validation Impurity profiling Quality control

Analytical Characterization: Comprehensive vs. Basic Documentation

Enalaprilat N-Glucuronide is supplied with comprehensive characterization data compliant with regulatory guidelines, including possible traceability to pharmacopeial standards such as USP or EP . This contrasts with basic or partial characterization often provided for analogous metabolites.

Reference standard characterization Certificate of Analysis Regulatory compliance Traceability

Conjugation Site Specificity: N-Glucuronide vs. Acyl Glucuronide Stability

Enalaprilat N-Glucuronide features an N-linked glucuronic acid moiety attached to the secondary amine of the alanyl-proline dipeptide [1]. N-Glucuronides are generally more stable at physiological pH than acyl glucuronides, which are prone to hydrolysis and acyl migration [2].

Metabolite stability Phase II conjugation Analytical method robustness Sample handling

Enalaprilat N-Glucuronide: High-Value Research and Industrial Application Scenarios


ANDA Bioequivalence Studies: Metabolite Quantitation in Human Plasma and Urine

Enalaprilat N-Glucuronide serves as a critical reference standard for developing and validating LC-MS/MS methods to quantify the N-glucuronide metabolite in human plasma and urine during ANDA bioequivalence studies. Its high purity (>95%) and comprehensive characterization enable accurate calibration and quality control, ensuring that metabolite exposure comparisons between test and reference enalapril formulations meet FDA regulatory requirements for 505(j) submissions.

In Vitro Drug-Drug Interaction (DDI) Screening: UGT Inhibition and Phenotyping

Given that UGT1A3 and UGT1A4 are implicated in the formation of quaternary ammonium glucuronide metabolites [1], Enalaprilat N-Glucuronide is a valuable probe substrate or analytical standard for in vitro DDI studies. Researchers can use this reference standard to monitor UGT1A3/1A4 activity and assess the potential of co-administered drugs to inhibit enalaprilat glucuronidation, informing clinical DDI risk assessment prior to Phase I trials.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Special Populations

In pediatric and renally impaired populations, altered glucuronidation capacity can affect enalaprilat metabolite profiles [2]. Enalaprilat N-Glucuronide enables accurate measurement of this specific pathway, facilitating population PK-PD modeling that accounts for ontogeny or disease-related changes in UGT activity. This supports dose optimization and safety assessments where generic metabolite assumptions are insufficient.

Regulatory Metabolite Safety Testing (MIST): Metabolite Exposure Comparison

Under the FDA's Metabolites in Safety Testing (MIST) guidance, metabolites present at >10% of parent drug systemic exposure require safety assessment. Enalaprilat N-Glucuronide provides a fully characterized standard to accurately quantify this circulating metabolite, enabling definitive exposure comparisons between human subjects and toxicology species [3].

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